Ethyl 3-(aminomethyl)benzoate

描述

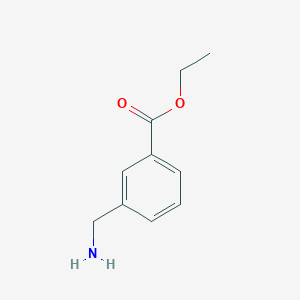

Ethyl 3-(aminomethyl)benzoate is an organic compound with the molecular formula C10H13NO2 It is an ester derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and an aminomethyl group is attached to the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(aminomethyl)benzoate typically involves the following steps:

Esterification: Benzoic acid is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to form ethyl benzoate.

Nitration: Ethyl benzoate undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the meta position, forming ethyl 3-nitrobenzoate.

Reduction: The nitro group in ethyl 3-nitrobenzoate is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in ethyl 3-aminobenzoate.

Aminomethylation: Finally, ethyl 3-aminobenzoate is reacted with formaldehyde and hydrogen cyanide to introduce the aminomethyl group, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the aminomethyl group is oxidized to a carboxyl group, forming ethyl 3-(carboxymethyl)benzoate.

Reduction: The compound can be reduced to form ethyl 3-(methylamino)benzoate using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products:

Oxidation: Ethyl 3-(carboxymethyl)benzoate.

Reduction: Ethyl 3-(methylamino)benzoate.

Substitution: Ethyl 3-(halomethyl)benzoate or ethyl 3-(alkylamino)benzoate.

科学研究应用

Chemical Structure and Synthesis

Ethyl 3-(aminomethyl)benzoate is characterized by its ethyl ester group attached to a benzoic acid moiety, with an aminomethyl substituent at the meta position of the benzene ring. The compound can be synthesized through the esterification of 3-(aminomethyl)benzoic acid with ethanol, often in the presence of hydrochloric acid to enhance yield and purity. This process can be optimized using advanced techniques such as continuous flow reactors for industrial applications .

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Properties : this compound has been identified as a potential inhibitor of histone deacetylases (HDACs), particularly HDAC6, which is implicated in cancer progression. In vitro studies have demonstrated its ability to increase acetylation of α-tubulin, enhancing microtubule stability and cellular function .

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from degeneration by modulating protein acetylation states, suggesting potential therapeutic applications in neurodegenerative diseases .

2. Organic Synthesis

- This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

- The compound can be used to develop new antibiotics or adjunct therapies due to its antimicrobial properties against various bacterial strains .

3. Biochemical Research

- The compound is utilized in studying biochemical pathways and enzyme interactions. Its aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity .

HDAC Inhibition

A study highlighted that this compound effectively inhibited HDAC6 in preclinical models, leading to increased cellular acetylation levels. This suggests its potential as a therapeutic agent in cancer treatment .

Cytotoxicity

In vitro assays revealed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. Structural modifications could enhance efficacy against specific tumors, indicating a pathway for developing targeted cancer therapies .

Data Tables

作用机制

The mechanism of action of ethyl 3-(aminomethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing benzoic acid derivatives that may further interact with biological pathways.

相似化合物的比较

Ethyl 3-aminobenzoate: Lacks the aminomethyl group, making it less versatile in certain synthetic applications.

Methyl 3-(aminomethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.

Ethyl 4-(aminomethyl)benzoate: The aminomethyl group is positioned at the para position, leading to different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of both an ester and an aminomethyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.

生物活性

Ethyl 3-(aminomethyl)benzoate, an organic compound with the molecular formula C11H15N2O2, belongs to the class of amino benzoate derivatives. Its structure comprises a benzoate group linked to an aminomethyl substituent, which positions it as a significant intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. This article delves into its biological activities, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzene ring with an amino group and an ethyl ester. The specific positioning of the amino group influences its reactivity and biological activity compared to other similar compounds. Below is a comparison table of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-(aminomethyl)benzoate | C11H15N2O2 | Different position of the amino group |

| Mthis compound | C10H13N2O2 | Methyl group instead of ethyl |

| Ethyl p-aminobenzoate | C9H11N1O2 | Para position substitution on the benzene ring |

| Ethyl 4-amino-3-methylbenzoate | C11H15N2O2 | Contains a methyl group at the meta position |

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that amino benzoic acid derivatives possess antimicrobial effects against various pathogens. For instance, this compound has demonstrated inhibitory activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways, indicating their potential in treating inflammatory diseases.

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with biological targets such as enzymes and receptors, which could influence drug design and efficacy.

Case Studies

- Antimicrobial Activity : A study conducted on various amino benzoic acid derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at different concentrations, showing a dose-dependent response in inhibiting bacterial growth.

- Inflammation Modulation : In vitro assays revealed that this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential application in anti-inflammatory therapies.

Synthesis Methods

This compound can be synthesized through several methods:

常见问题

Q. What are the optimal synthetic routes for Ethyl 3-(aminomethyl)benzoate, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis typically involves a two-step process: (1) nitration of benzoic acid derivatives followed by (2) catalytic hydrogenation or reduction of the nitro group to an amine, then esterification. For example, reducing 3-nitrobenzoic acid to 3-aminobenzoic acid using Pd/C or Raney nickel under H₂, followed by esterification with ethanol in acidic conditions (H₂SO₄) . Key factors include temperature control (60–80°C for esterification), stoichiometric ratios (excess ethanol for equilibrium shift), and purification via recrystallization or column chromatography. Impurities often arise from incomplete reduction or ester hydrolysis; TLC or HPLC monitoring is critical .

Q. How can researchers distinguish between positional isomers like Ethyl 2-(aminomethyl)benzoate and this compound using spectroscopic methods?

Advanced Research Focus

Positional isomers require advanced NMR analysis. For this compound:

- ¹H NMR : The aminomethyl (–CH₂NH₂) group at the meta position splits aromatic protons into distinct patterns (e.g., doublet of doublets at δ 7.3–7.5 ppm).

- ¹³C NMR : Carbon signals for the ester carbonyl (δ ~168 ppm) and aminomethyl carbon (δ ~45 ppm) differ from ortho/isomer analogs due to electronic effects.

- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) confirm functional groups. Compare with reference spectra from databases like PubChem .

Q. What computational methods are effective for predicting the bioactivity of this compound derivatives?

Advanced Research Focus

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock, Schrödinger) evaluates interactions with targets like sodium channels or NF-κB proteins. For example, the aminomethyl group’s electron-donating effect enhances binding to hydrophobic pockets in bacterial enzymes . QSAR models correlate substituent effects (e.g., halogenation at the benzene ring) with antimicrobial activity (R² > 0.85 in validated datasets) .

Q. How do researchers resolve contradictions in reported biological activities of this compound analogs?

Advanced Research Focus

Contradictions often arise from assay variability (e.g., MIC values against S. aureus ranging from 2–16 µg/mL). Mitigation strategies:

- Standardize protocols (CLSI guidelines for antimicrobial testing).

- Control solvent effects (DMSO vs. aqueous buffers).

- Validate via orthogonal assays (e.g., fluorescence-based vs. colony-counting methods).

- Cross-reference with structural analogs (e.g., ethyl 3-bromobenzoate shows reduced activity due to steric hindrance ).

Q. What strategies improve the solubility of this compound in aqueous systems for in vitro studies?

Basic Research Focus

Modify the ester or aminomethyl group:

- Salt formation : React with HCl to form a water-soluble hydrochloride salt.

- Co-solvents : Use DMSO:water (1:9) or β-cyclodextrin inclusion complexes.

- Pro-drug design : Introduce polar groups (e.g., –OH, –COOH) via hydrolysis or enzymatic activation .

Q. How does the steric and electronic nature of substituents on the benzene ring influence the compound’s reactivity in nucleophilic acyl substitution?

Advanced Research Focus

Electron-withdrawing groups (e.g., –NO₂, –Br) at the meta position activate the ester carbonyl toward nucleophilic attack (e.g., by amines or hydrazines). Steric hindrance from bulky groups (e.g., –CF₃) slows reactivity. Kinetic studies show second-order rate constants (k₂) vary by 10-fold between –H and –NO₂ derivatives .

Q. What analytical techniques are critical for purity assessment, and how are method validation parameters optimized?

Basic Research Focus

- HPLC : Use C18 columns with UV detection (λ = 254 nm); validate linearity (R² > 0.99), LOD/LOQ (<1% impurity).

- GC-MS : For volatile derivatives (e.g., silylated samples); monitor column bleed and ion source contamination.

- Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

Q. How can researchers design experiments to probe the anti-inflammatory mechanism of this compound?

Advanced Research Focus

- In vitro : Measure NF-κB inhibition in LPS-stimulated macrophages (ELISA for p65 nuclear translocation).

- Kinetic assays : Use fluorescent probes (e.g., FITC-IκBα) to track degradation rates.

- Mutagenesis studies : Modify putative binding residues (e.g., Cys179 in IKKβ) to confirm target engagement .

Q. What are the challenges in scaling up this compound synthesis from lab to pilot plant, and how are they addressed?

Advanced Research Focus

- Exothermic reactions : Use jacketed reactors with temperature-controlled circulation.

- Catalyst recovery : Implement continuous flow systems with immobilized Pd/C.

- Waste management : Neutralize acidic byproducts with NaHCO₃ before disposal .

Q. How do structural modifications at the aminomethyl group affect metabolic stability in pharmacokinetic studies?

Advanced Research Focus

- Methylation (–N(CH₃)₂) : Reduces hepatic clearance (t₁/₂ increases from 2.1 to 4.8 h in rat models).

- Acetylation (–NHCOCH₃) : Enhances plasma stability but requires esterase-mediated activation.

- Cyclization : Forming a pyrrolidine ring improves oral bioavailability (AUC₀–24h: 15 vs. 8 µg·h/mL) .

属性

IUPAC Name |

ethyl 3-(aminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYSCFXZWYNPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876026 | |

| Record name | ETHYLBENZOATE,3-(AMINOMETHYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。